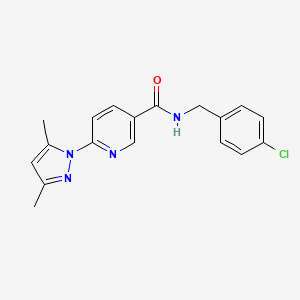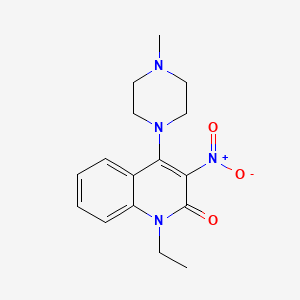
2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide” has a molecular formula of C16H13N5O2S and a molecular weight of 339.37 .
Synthesis Analysis
The synthesis of similar compounds involves ring closure reactions to convert intermediate compounds to thieno [2,3-b]pyridine derivatives . This process involves adding 2–3 drops of KOH to a solution of amino-3,5-dicyanopyridines in DMF and then allowing the reaction to stand for several hours . Alternatively, the reaction can be carried out by heating a solution of amino-3,5-dicyanopyridines in ethanol (EtOH) containing KOH under reflux for 3 hours .Molecular Structure Analysis
The molecular structure of this compound is based on the pyridine scaffold, which is a basic aromatic six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The efficiency of reactions involving similar compounds increases with the concentration of the inhibitor, which suggests that the number of molecules adsorbed increases over the steel, blocking the active sites from acid and protecting the steel from corrosion .Aplicaciones Científicas De Investigación
Insecticidal Applications
Pyridine Derivatives as Insecticides : Research by Bakhite et al. (2014) involved the synthesis and toxicity testing of pyridine derivatives, including compounds structurally related to the compound , against the cowpea aphid. The study found significant insecticidal activity, highlighting potential applications in agriculture (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Design and Synthesis of Pyridine Derivatives for Insecticidal Bioefficacy : A study by El-Dean et al. (2019) focused on designing and synthesizing pyridine derivatives and testing their efficacy as insecticides against the cowpea aphid. This research underscores the potential of such compounds in developing new insecticides (El-Dean, Abd-Ella, Hassanien, El-Sayed, & Abdel-Raheem, 2019).
Anticancer Properties
- Synthesis and Anticancer Properties : Vinayak et al. (2014) conducted a study on the synthesis of novel derivatives of pyridine and evaluated their cytotoxicity on different human leukemic cell lines. The findings suggest potential therapeutic applications in oncology (Vinayak, Sudha, Lalita, & Kumar, 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : A study by Sudheer and Quraishi (2014) explored the use of pyridine derivatives as corrosion inhibitors. They found that these compounds, including those structurally similar to the compound , showed high efficiency in protecting mild steel in acidic environments (Sudheer & Quraishi, 2014).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Novel Derivatives : Research by Fahim and Ismael (2019) investigated the antimicrobial properties of certain acetamide derivatives, which are structurally related to the compound . This study highlights the potential of these compounds in antimicrobial applications (Fahim & Ismael, 2019).
Anticonvulsant Agents
- Synthesis of Azoles with Anticonvulsant Properties : Farag et al. (2012) synthesized derivatives of heterocyclic compounds, including those structurally related to the compound , and evaluated their anticonvulsant activity. The study found significant anticonvulsive effects in some compounds (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Cyclization Reactions in Synthesis
- Cyclization Reactions of Nitriles : The research by Matrosova et al. (1991) explored the interaction of cyanothioacetamide and related compounds in the synthesis of various heterocyclic compounds, demonstrating their utility in organic synthesis (Matrosova, Zav’yalova, Litvinov, & Sharanin, 1991).
Propiedades
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-23-10-4-2-9(3-5-10)14-11(6-17)15(20)21-16(12(14)7-18)24-8-13(19)22/h2-5H,8H2,1H3,(H2,19,22)(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPFCTSZZNZRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2718810.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2718812.png)


![(2,5-Dimethylfuran-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2718815.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one](/img/structure/B2718820.png)

![4-methyl-5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2718825.png)
![3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2718828.png)


![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2718833.png)